molecular formula C24H54SSn2 B1591173 Tributyltin sulfide CAS No. 4808-30-4

Tributyltin sulfide

Cat. No. B1591173
CAS RN: 4808-30-4
M. Wt: 612.2 g/mol
InChI Key: BDIWFCKBPZPBQT-UHFFFAOYSA-N
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Description

Tributyltin sulfide (TBT) is a chemical compound composed of tin and sulfur. It is a colorless and odorless solid that is soluble in organic solvents. It has many uses in industry, such as in the manufacture of polymers, paints, and adhesives. It is also used as an antifouling agent in marine paints and as an agricultural fungicide. Due to its toxic properties, its use has been restricted in many countries.

Scientific Research Applications

Antifouling Coatings

TBT sulfide has been historically used in antifouling paints to prevent the growth of marine organisms on ships’ hulls and underwater structures . The compound’s biocidal properties inhibit the settlement of barnacles, algae, and other organisms. However, due to environmental concerns, the use of TBT compounds in antifouling paints has been heavily regulated and alternatives are being sought.

PVC Stabilization

In the plastics industry, TBT sulfide serves as a heat and light stabilizer for polyvinyl chloride (PVC) processing . It helps in maintaining the material’s integrity against thermal degradation and ultraviolet radiation, ensuring longevity and durability of PVC products.

Agricultural Chemicals

TBT compounds, including TBT sulfide, have been utilized as fungicides and miticides in agriculture . They are effective in controlling fungal diseases and mite infestations in a variety of crops, contributing to crop protection and yield improvement.

Endocrine Disruption Research

TBT sulfide is recognized as an endocrine-disrupting chemical (EDC). It has been the subject of extensive research to understand its effects on the endocrine system, particularly its interaction with the nuclear retinoid-X receptor (RXR) . This research is crucial for assessing the environmental and health impacts of EDCs.

Eco-Friendly Alternatives Development

The ban on TBT-based coatings has spurred research into less toxic, biodegradable raw materials for antifouling applications . TBT sulfide’s properties are studied to develop safer alternatives that minimize environmental impact while maintaining efficacy.

properties

IUPAC Name

tributyl(tributylstannylsulfanyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C4H9.S.2Sn/c6*1-3-4-2;;;/h6*1,3-4H2,2H3;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIWFCKBPZPBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)S[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H54SSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058384
Record name Bis(tributyltin) sulfide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyltin sulfide

CAS RN

4808-30-4
Record name Tributyltin sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4808-30-4
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Record name Tributyltin sulfide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Distannathiane, 1,1,1,3,3,3-hexabutyl-
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Record name Bis(tributyltin) sulfide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexabutyldistannathiane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.063
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Record name TRIBUTYLTIN SULFIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Tributyltin Sulfide primarily used for in chemical research?

A1: Tributyltin Sulfide is frequently employed as a sulfur-transfer reagent in organic synthesis. [] It demonstrates effectiveness in reacting with various halogenated compounds to yield symmetrical sulfides. This property makes it valuable for introducing sulfur atoms into organic molecules. []

Q2: Are there any specific examples of Tributyltin Sulfide's application in heterocyclic chemistry?

A2: Yes, research highlights its use in synthesizing heterocyclic phenyl sulfides. For example, Tributyltin Sulfide successfully couples with halogenated heterocyclic compounds such as bromopyridines, bromopyrimidines, chloropyrimidines, and iodouracils under palladium catalysis. This reaction leads to the formation of the corresponding heterocyclic phenyl sulfides in good yields. []

Q3: Beyond its sulfur-transfer capabilities, does Tributyltin Sulfide have applications in polymer chemistry?

A3: Indeed, Tributyltin Sulfide plays a role as a modifier in Ziegler-type propylene polymerization catalysts. [, ] Studies reveal that using Tributyltin Sulfide in combination with other modifiers like tributyl phosphite can significantly enhance both the activity and stereospecificity of these catalysts. [] This modification is crucial for controlling the properties of the resulting polypropylene polymers.

Q4: What are the safety considerations associated with handling Tributyltin Sulfide?

A4: Tributyltin compounds, in general, are known to be toxic. [] While specific toxicity data for Tributyltin Sulfide might require further investigation, it's crucial to handle it with caution. Researchers should employ appropriate safety measures, including personal protective equipment and working in well-ventilated areas, to minimize exposure risks.

Q5: How does Tributyltin Sulfide contribute to research on Hydrogen Sulfide donors?

A5: Tributyltin Sulfide serves as a key intermediate in synthesizing sulfur-35-labeled trisulfides like cysteine trisulfide and glutathione trisulfide, and GYY-4137. [] These compounds are valuable as donors of radioactive hydrogen sulfide (H2S). The process involves reacting Tributyltin Sulfide with N-bromophthalimide to generate a monosulfur transfer reagent, which then reacts with specific thiols to yield the desired trisulfides. This approach enables the study of H2S's role as a gasotransmitter by tracking the radiolabeled sulfur. []

Q6: Is there any research on the environmental impact of Tributyltin Sulfide?

A6: While the provided abstracts don't delve into the environmental impact of Tributyltin Sulfide specifically, it's essential to recognize that tributyltin compounds, in general, are known environmental pollutants. [] Given the structural similarity, understanding the potential ecological effects and degradation pathways of Tributyltin Sulfide requires further investigation.

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